2',5-Difluoro-2'-deoxy-1-arabinosyluracil

Description

Properties

IUPAC Name |

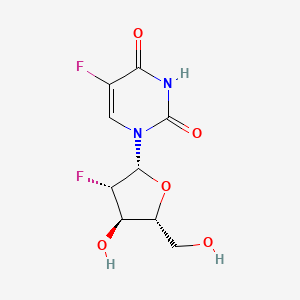

5-fluoro-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F2N2O5/c10-3-1-13(9(17)12-7(3)16)8-5(11)6(15)4(2-14)18-8/h1,4-6,8,14-15H,2H2,(H,12,16,17)/t4-,5+,6-,8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QURNODSOJKSTBM-BYPJNBLXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=O)NC(=O)N1[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F2N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69123-95-1 |

Source

|

| Record name | 2',5-Difluoro-2'-deoxy-1-arabinosyluracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069123951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2',5-DIFLUORO-1-ARABINOSYLURACIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q9Z0U8F4YH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The In-Depth Technical Guide to the Mechanism of Action of 2',5-Difluoro-2'-deoxy-1-arabinosyluracil

Introduction

2',5-Difluoro-2'-deoxy-1-arabinosyluracil (FFara-Ura) is a synthetic pyrimidine nucleoside analog that has demonstrated notable cytotoxic effects against various cancer cell lines. As with many nucleoside analogs, its therapeutic potential is contingent on its intracellular interactions with key enzymes involved in nucleic acid synthesis. This technical guide provides a comprehensive overview of the molecular mechanism of action of FFara-Ura, intended for researchers, scientists, and drug development professionals. We will delve into its metabolic activation, primary enzymatic target, and the downstream cellular consequences that culminate in cytotoxicity. Furthermore, this guide will detail the established experimental protocols for elucidating these mechanisms, providing a framework for future research and development in this area.

Metabolic Activation: The Prerequisite for Activity

FFara-Ura is a prodrug, meaning it is administered in an inactive form and must undergo metabolic conversion within the cell to exert its biological effects. The initial and rate-limiting step in its activation is phosphorylation.

Upon cellular uptake, which is typically mediated by nucleoside transporters, FFara-Ura is recognized as a substrate by thymidine kinase. This enzyme catalyzes the transfer of a phosphate group from ATP to the 5'-hydroxyl group of the arabinose sugar, yielding 2',5-difluoro-2'-deoxy-1-arabinosyluracil-5'-monophosphate (FFara-UMP)[1]. The critical role of thymidine kinase in the activation of FFara-Ura is underscored by the observation that cells deficient in this enzyme exhibit a 120-fold increase in resistance to the cytotoxic effects of the compound[1].

Following its formation, FFara-UMP is further phosphorylated by cellular kinases to its diphosphate (FFara-UDP) and triphosphate (FFara-UTP) forms. This sequential phosphorylation is a common pathway for nucleoside analogs and is essential for their interaction with various intracellular targets.

Figure 1: Metabolic activation pathway of FFara-Ura.

Primary Mechanism of Action: Inhibition of Thymidylate Synthase

The principal mechanism underlying the cytotoxicity of FFara-Ura is the potent inhibition of thymidylate synthase by its monophosphate metabolite, FFara-UMP[1]. Thymidylate synthase is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. It catalyzes the methylation of deoxyuridine monophosphate (dUMP) using N⁵,N¹⁰-methylenetetrahydrofolate as the methyl donor.

FFara-UMP acts as a mechanism-based inhibitor of thymidylate synthase in a manner analogous to 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), the active metabolite of the widely used chemotherapeutic agent 5-fluorouracil[1]. FFara-UMP, dUMP, and the folate cofactor bind to the active site of thymidylate synthase, forming a stable ternary covalent complex[2][3]. This complex effectively sequesters the enzyme, preventing it from catalyzing the synthesis of dTMP.

The formation of this stable complex leads to a depletion of the intracellular pool of dTMP, and consequently, a reduction in the levels of deoxythymidine triphosphate (dTTP). This "thymineless state" has profound effects on cellular processes, primarily leading to the inhibition of DNA synthesis and repair, ultimately triggering apoptosis.

Figure 2: Inhibition of thymidylate synthase by FFara-UMP.

Potential Secondary Mechanism: Incorporation into DNA

While the primary mechanism of action of FFara-Ura is the inhibition of thymidylate synthase, the potential for its triphosphate metabolite, FFara-UTP, to be incorporated into DNA represents a plausible secondary mechanism of cytotoxicity. Research on other 2'-fluoroarabinonucleoside 5'-triphosphates (2'F-araNTPs) has shown that they can serve as substrates for various DNA polymerases[4].

Should FFara-UTP be incorporated into the growing DNA strand, it could lead to several detrimental consequences:

-

Chain Termination: The presence of the fluorine atom at the 2' position of the arabinose sugar can alter the sugar pucker conformation, potentially hindering the ability of DNA polymerase to add the next nucleotide, leading to chain termination.

-

DNA Instability and Strand Breaks: The incorporation of a modified nucleotide can introduce structural distortions into the DNA double helix, making it more susceptible to strand breaks.

-

Altered Protein-DNA Interactions: The presence of FFara-Ura in DNA could interfere with the binding of transcription factors and other DNA-binding proteins, leading to dysregulation of gene expression[5].

Further investigation is required to definitively quantify the extent of FFara-UTP incorporation into DNA and its relative contribution to the overall cytotoxicity of the compound.

Experimental Protocols for Mechanistic Elucidation

The following are detailed methodologies for key experiments used to investigate the mechanism of action of FFara-Ura.

Assessment of Cellular Proliferation and Cytotoxicity (IC50 Determination)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of FFara-Ura in a cancer cell line using a colorimetric assay.

Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Prepare a serial dilution of FFara-Ura in culture medium. Remove the existing medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with no drug).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

-

MTT Assay:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.

Analysis of Intracellular Deoxynucleoside Triphosphate (dNTP) Pools by HPLC

This protocol describes a method to quantify the changes in intracellular dNTP pools following treatment with FFara-Ura.

Methodology:

-

Cell Treatment and Harvesting: Treat cultured cells with FFara-Ura at various concentrations and time points. Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Nucleotide Extraction:

-

Resuspend the cell pellet in 60% methanol and incubate on ice for 15 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Collect the supernatant containing the nucleotides.

-

-

HPLC Analysis:

-

Inject the nucleotide extract onto a C18 reverse-phase HPLC column.

-

Use a gradient elution with a mobile phase consisting of a low concentration of an ion-pairing agent (e.g., tetrabutylammonium hydrogen sulfate) in a phosphate buffer and a high concentration of the ion-pairing agent in a phosphate buffer with acetonitrile.

-

Monitor the elution of dNTPs by UV absorbance at 254 nm.

-

-

Quantification: Identify and quantify the dNTP peaks by comparing their retention times and peak areas to those of known standards.

Measurement of Radiolabeled Nucleoside Incorporation into DNA

This protocol details a method to assess the effect of FFara-Ura on DNA synthesis by measuring the incorporation of a radiolabeled nucleoside precursor.

Methodology:

-

Cell Treatment: Treat cells with FFara-Ura for a specified period.

-

Radiolabeling: Add [³H]-thymidine or [³H]-deoxyuridine to the culture medium and incubate for 1-2 hours.

-

DNA Precipitation:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells and precipitate the DNA using trichloroacetic acid (TCA).

-

-

Filtration and Washing: Collect the precipitated DNA on glass fiber filters and wash extensively with cold TCA and ethanol to remove unincorporated radiolabel.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Normalize the counts per minute (CPM) to the total amount of protein or DNA in each sample to determine the rate of nucleoside incorporation.

Quantitative Data Summary

| Parameter | Value | Cell Line/System | Reference |

| Resistance in TK-deficient cells | 120-fold increase | Not specified | [1] |

| Effect on dUrd incorporation into DNA | Marked inhibition | Not specified | [1] |

| Effect on dThd incorporation into DNA | Little to no effect | Not specified | [1] |

Note: Specific IC50 values for FFara-Ura and the Ki for thymidylate synthase inhibition were not available in the provided search results. Further experimental investigation is required to determine these quantitative parameters.

Conclusion

The primary mechanism of action of 2',5-Difluoro-2'-deoxy-1-arabinosyluracil is the potent and specific inhibition of thymidylate synthase following its intracellular phosphorylation to FFara-UMP. This leads to a depletion of dTMP pools, disruption of DNA synthesis, and ultimately, cell death. A potential secondary mechanism involving the incorporation of FFara-UTP into DNA warrants further investigation to fully elucidate the compound's cytotoxic profile. The experimental protocols detailed in this guide provide a robust framework for the continued study of FFara-Ura and other novel nucleoside analogs, facilitating the development of more effective cancer therapeutics.

References

-

Coderre, J. A., Santi, D. V., Matsuda, A., Watanabe, K. A., & Fox, J. J. (1983). Mechanism of action of 2',5-difluoro-1-arabinosyluracil. Journal of medicinal chemistry, 26(8), 1149–1152. [Link]

-

Peters, G. J., van der Wilt, C. L., van Triest, B., Codacci-Pisanelli, G., Johnston, P. G., van Groeningen, C. J., & Pinedo, H. M. (1995). Time course of inhibition of thymidylate synthase in patients treated with fluorouracil and leucovorin. Seminars in oncology, 22(2 Suppl 3), 51–59. [Link]

-

Damha, M. J., G-slätt, H., & H-slätt, M. (2007). DNA polymerase recognition of 2'-deoxy-2'-fluoroarabinonucleoside 5'-triphosphates (2'F-araNTPs). Nucleosides, nucleotides & nucleic acids, 26(8-9), 1189–1193. [Link]

-

Chou, T. C., Kong, X. B., Fanucchi, M. P., Cheng, Y. C., Takahashi, K., Watanabe, K. A., & Fox, J. J. (1987). Synthesis and biological effects of 2'-fluoro-5-ethyl-1-beta-D-arabinofuranosyluracil. Antimicrobial agents and chemotherapy, 31(9), 1355–1358. [Link]

-

Gmeiner, W. H. (2005). Novel chemical strategies for thymidylate synthase inhibition. Current medicinal chemistry, 12(3), 269–278. [Link]

-

Huang, P., Chubb, S., & Plunkett, W. (1990). The effect of ara-C-induced inhibition of DNA synthesis on its cellular pharmacology. Cancer chemotherapy and pharmacology, 25(6), 418–424. [Link]

-

Iwashina, T., Knaus, E. E., & Wiebe, L. I. (1987). Synthesis of 2'-deoxy-2'-fluoro-1-beta-D-arabinofuranosyl uracil derivatives: a method suitable for preparation of [18F]-labeled nucleosides. Journal of medicinal chemistry, 30(11), 2154–2157. [Link]

-

Ono, K., Ohashi, A., Yamamoto, A., Matsukage, A., Takahashi, T., Nakayama, C., & Saneyoshi, M. (1984). Further studies on recognition of structure of substrates and their analogues by cellular and viral DNA polymerases. Nucleic acids research, 12(16), 6475–6486. [Link]

-

PubChem. (n.d.). 2',5-Difluoro-2'-deoxy-1-arabinosyluracil. Retrieved from [Link]

-

S-latkowska, M., & Rode, W. (2012). Molecular mechanism of thymidylate synthase inhibition by N4-hydroxy-dCMP in view of spectrophotometric and crystallographic studies. International journal of molecular sciences, 13(10), 13354–13370. [Link]

-

Wikipedia. (2023, December 12). Thymidylate synthase. In Wikipedia. [Link]

-

Yoshimura, Y., & Shimada, N. (2018). Structures of human thymidylate synthase R163K with dUMP, FdUMP and glutathione show asymmetric ligand binding. Acta crystallographica. Section D, Structural biology, 74(Pt 10), 999–1008. [Link]

-

Zhang, Y., Dutschman, G. E., Gullen, E. A., Zhernosek, F., & Gmeiner, W. H. (1998). Differential effects of the incorporation of 1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-iodouracil (FIAU) on the binding of the transcription factors, AP-1 and TFIID, to their cognate target DNA sequences. Molecular pharmacology, 54(3), 557–564. [Link]

Sources

- 1. Mechanism of action of 2',5-difluoro-1-arabinosyluracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Time course of inhibition of thymidylate synthase in patients treated with fluorouracil and leucovorin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. DNA polymerase recognition of 2'-deoxy-2'-fluoroarabinonucleoside 5'-triphosphates (2'F-araNTPs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Differential effects of the incorporation of 1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-iodouracil (FIAU) on the binding of the transcription factors, AP-1 and TFIID, to their cognate target DNA sequences - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cytotoxic Effects of 2',5-Difluoro-2'-deoxy-1-arabinosyluracil (FFara-Ura)

Introduction: A Novel Pyrimidine Nucleoside Analog in Cancer Research

In the landscape of oncological drug development, nucleoside analogs represent a cornerstone of chemotherapy, exerting their cytotoxic effects through interference with nucleic acid synthesis and function.[1] Among these, 2',5-Difluoro-2'-deoxy-1-arabinosyluracil, commonly referred to as FFara-Ura, is a synthetic pyrimidine nucleoside analog with a unique structural modification—fluorine substitutions at both the 2' and 5' positions of the arabinosyluracil core. This guide provides a comprehensive technical overview of the cytotoxic mechanisms of FFara-Ura, intended for researchers, scientists, and drug development professionals. We will delve into its molecular mechanism of action, the downstream cellular consequences, and provide detailed protocols for its cytotoxic evaluation.

Core Mechanism of Action: Targeting Thymidylate Synthase

The cytotoxic activity of FFara-Ura is not inherent to the molecule itself but is dependent on its intracellular activation. The central mechanism of action is the targeted inhibition of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP).[2][3] This process is essential for DNA replication and repair.

The activation and inhibitory cascade can be delineated as follows:

-

Cellular Uptake and Phosphorylation: FFara-Ura enters the cell and is converted to its corresponding 5'-phosphate, FFara-UMP, by thymidine kinase. This initial phosphorylation step is critical, as evidenced by the observation that cells deficient in thymidine kinase exhibit a 120-fold greater resistance to the cytotoxic effects of FFara-Ura.[2]

-

Inhibition of Thymidylate Synthase: FFara-UMP then acts as a potent inhibitor of thymidylate synthase.[2] It effectively inactivates the enzyme in a manner analogous to that of fluorodeoxyuridylate (FdUMP), the active metabolite of the widely used chemotherapeutic agent 5-fluorouracil (5-FU).[2][4] This inhibition blocks the conversion of deoxyuridine monophosphate (dUMP) to dTMP.

A key characteristic that enhances the potential therapeutic utility of FFara-Ura is its resistance to catabolism by pyrimidine phosphorylases, enzymes that would otherwise degrade the molecule, thereby prolonging its intracellular half-life and inhibitory potential.[2]

Downstream Cellular Consequences of Thymidylate Synthase Inhibition

The inhibition of thymidylate synthase by FFara-UMP triggers a cascade of downstream events that ultimately lead to cell death. These consequences are primarily driven by the depletion of dTMP and the resulting imbalance in the deoxynucleoside triphosphate (dNTP) pool.

dNTP Pool Imbalance and DNA Damage

The blockage of dTMP synthesis leads to a significant decrease in the intracellular concentration of deoxythymidine triphosphate (dTTP). Concurrently, the substrate for thymidylate synthase, dUMP, accumulates and is subsequently phosphorylated to deoxyuridine triphosphate (dUTP). This shift in the dUTP/dTTP ratio has profound implications for DNA integrity. DNA polymerases can misincorporate dUTP into newly synthesized DNA in place of dTTP. The subsequent attempt by cellular repair mechanisms, such as base excision repair, to remove the uracil bases can lead to DNA strand breaks and overall genomic instability.

Cell Cycle Arrest and Apoptosis

The cellular response to this DNA damage and replicative stress is the activation of cell cycle checkpoints, leading to an arrest in the S-phase of the cell cycle. Prolonged S-phase arrest, coupled with extensive DNA damage, ultimately triggers programmed cell death, or apoptosis. This apoptotic cascade is mediated by the activation of caspases, the executioner enzymes of apoptosis.

Experimental Protocols for Cytotoxicity Assessment

To rigorously evaluate the cytotoxic effects of FFara-Ura, a series of well-defined experimental protocols are essential. These protocols are designed to be self-validating by including appropriate controls and quantifiable endpoints.

Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well flat-bottom microplates

-

2',5-Difluoro-2'-deoxy-1-arabinosyluracil (FFara-Ura)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare a serial dilution of FFara-Ura in complete culture medium. Remove the medium from the wells and add 100 µL of the various concentrations of FFara-Ura. Include wells with untreated cells as a negative control and wells with a known cytotoxic agent as a positive control.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of FFara-Ura relative to the untreated control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Quantitative Data Summary

| Parameter | Finding | Implication | Reference |

| Cellular Resistance | Cells lacking thymidine kinase are 120-fold more resistant to FFara-Ura. | Confirms the essential role of thymidine kinase in the activation of FFara-Ura. | [2] |

| DNA Synthesis | Markedly inhibits the incorporation of 2'-deoxyuridine (dUrd) into DNA with little to no effect on 2'-deoxythymidine (dThd) incorporation. | Demonstrates specific inhibition of the de novo dTMP synthesis pathway. | [2] |

| dNTP Pools | Causes changes in deoxynucleoside triphosphate pool sizes characteristic of specific dTMP synthetase inhibition. | Provides further evidence for the targeted mechanism of action. | [2] |

Preclinical Development and Future Perspectives

The preclinical development of FFara-Ura and its analogs has primarily focused on their potential as anticancer and antiviral agents. For instance, the related compound 2'-fluoro-5-methyl-1-beta-D-arabinofuranosyluracil (FMAU) has been investigated in preclinical mouse models of human prostate cancer for its utility as a cellular proliferation imaging marker using positron emission tomography (PET).[5] While specific in vivo anti-tumor efficacy data for FFara-Ura in animal models is limited in the available literature, its well-defined mechanism of action and potent in vitro cytotoxicity suggest its potential as a candidate for further preclinical evaluation.[6]

Future research should focus on establishing a broader in vitro cytotoxicity profile across various cancer histologies, determining the in vivo efficacy and toxicity in relevant animal models, and exploring potential synergistic combinations with other chemotherapeutic agents. Understanding the molecular determinants of sensitivity and resistance to FFara-Ura will be crucial for its potential translation into clinical applications.

Conclusion

2',5-Difluoro-2'-deoxy-1-arabinosyluracil is a potent pyrimidine nucleoside analog whose cytotoxic effects are mediated through the specific inhibition of thymidylate synthase following its intracellular activation. This targeted mechanism leads to dNTP pool imbalance, S-phase cell cycle arrest, and ultimately, apoptotic cell death. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of FFara-Ura and other novel nucleoside analogs. Further preclinical studies are warranted to fully elucidate its therapeutic potential in oncology.

References

-

Coderre, J. A., Santi, D. V., Matsuda, A., Watanabe, K. A., & Fox, J. J. (1983). Mechanism of action of 2',5-difluoro-1-arabinosyluracil. Journal of Medicinal Chemistry, 26(8), 1149–1152. [Link]

-

Hertel, L. W., Boder, G. B., Kroin, J. S., Rinzel, S. M., Poore, G. A., Todd, G. C., & Grindey, G. B. (1990). Evaluation of the antitumor activity of gemcitabine (2',2'-difluoro-2'-deoxycytidine). Cancer Research, 50(14), 4417–4422. [Link]

-

Spears, C. P., Shahinian, A. H., Moran, R. G., Heidelberger, C., & Corbett, T. H. (1982). In vivo kinetics of thymidylate synthetase inhibition of 5-fluorouracil-sensitive and -resistant murine colon adenocarcinomas. Cancer Research, 42(2), 450–456. [Link]

-

van der Wilt, C. L., Smid, K., Aherne, G. W., Noordhuis, P., & Peters, G. J. (1994). Time course of inhibition of thymidylate synthase in patients treated with fluorouracil and leucovorin. Seminars in Oncology, 21(5 Suppl 11), 30–38. [Link]

-

Tannock, I. F. (1990). 5-Fluorouracil enhances azidothymidine cytotoxicity: in vitro, in vivo, and biochemical studies. Cancer Research, 50(13), 4026–4031. [Link]

-

Sadeghi, Z., & Adeli, I. (2022). In vitro cytotoxic effects of 5-Fluorouracil on isolated murine ovarian preantral follicles. Toxicology in Vitro, 78, 105264. [Link]

-

Elias, L., & Sandoval, J. M. (1998). Modulation of fluorouracil cytotoxicity by interferon-alpha and -gamma. Molecular Pharmacology, 53(2), 252–260. [Link]

-

Jadvar, H., Xian, A. R., & Cai, H. (2012). 2'-Fluoro-5-methyl-1-beta-D-arabinofuranosyluracil (18F-FMAU) in prostate cancer: initial preclinical observations. Molecular Imaging and Biology, 14(6), 727–732. [Link]

-

Abdel-Maksoud, M. S., El-Gamal, M. I., Al-Said, M. S., Al-Dosary, M. S., Al-Omair, M. A., Abdel-Maksoud, S. M., ... & Choi, H. J. (2022). Novel uracil derivatives depicted potential anticancer agents: In Vitro, molecular docking, and ADME study. Arabian Journal of Chemistry, 15(1), 103503. [Link]

-

Gmeiner, W. H. (2005). Novel Chemical Strategies for Thymidylate Synthase Inhibition. Current Medicinal Chemistry, 12(3), 259-268. [Link]

-

Ngo, N. T., & Schinazi, R. F. (1990). In vitro antitumor activity of 2'-deoxy-5-fluorouridine-monoclonal antibody conjugates. Journal of Medicinal Chemistry, 33(5), 1541–1546. [Link]

-

Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer, 3(5), 330–338. [Link]

-

Spears, C. P., Gustavsson, B. G., Berne, M., Frösing, R., Bernstein, L., & Hayes, A. A. (1988). Mechanisms of innate resistance to thymidylate synthase inhibition after 5-Fluorouracil. Cancer Research, 48(20), 5894–5900. [Link]

-

PubChem. (n.d.). 2',5-Difluoro-2'-deoxy-1-arabinosyluracil. National Center for Biotechnology Information. Retrieved from [Link]

-

Coderre, J. A., Santi, D. V., Matsuda, A., Watanabe, K. A., & Fox, J. J. (1983). Mechanism of action of 2',5-difluoro-1-arabinosyluracil. Journal of Medicinal Chemistry, 26(8), 1149–1152. [Link]

-

De Clercq, E., Bernaerts, R., Balzarini, J., Herdewijn, P., & Verbruggen, A. (1985). In vitro and in vivo antiviral activity of 2'-fluorinated arabinosides of 5-(2-haloalkyl)uracil. Journal of Biological Chemistry, 260(28), 15063–15068. [Link]

-

van der Wilt, C. L., Kroon, A. M., Pinedo, H. M., & Peters, G. J. (2001). Mechanisms of action of FdUMP[7]: metabolite activation and thymidylate synthase inhibition. British Journal of Cancer, 85(5), 766–772. [Link]

-

Parker, W. B., Shaddix, S. C., Chang, C. H., White, E. L., Rose, L. M., Brockman, R. W., ... & Montgomery, J. A. (2000). Preclinical antitumor activity of 2-chloro-9-(2-deoxy-2-fluoro-beta-D- arabinofuranosyl)adenine (Cl-F-ara-A). Nucleosides, Nucleotides & Nucleic Acids, 19(1-2), 447–460. [Link]

-

Kubota, M., Nagai, T., & Kitoh, T. (1986). Potentiation of Growth‐inhibitory Activity of 9‐β‐d‐Arabinofuranosyladenine by 2′‐Deoxycoformycin in Human Cultured Cell Lines Derived from Leukemias and Lymphomas. International Journal of Cancer, 38(2), 241-246. [Link]

-

Wikipedia. (2023, December 19). Thymidylate synthase. In Wikipedia. [Link]

-

National Center for Biotechnology Information. (2008). 2'-Fluoro-5-([11C]-methyl)-1-β-D-arabinofuranosyluracil. In Molecular Imaging and Contrast Agent Database (MICAD). [Link]

-

Yakes, F. M., & Van Houten, B. (1997). Determination of thymidylate synthase activity in colon tumor tissues after treatment with 5-fluorouracil. Analytical Biochemistry, 246(2), 209–216. [Link]

-

Miura, S., Yoshimura, Y., Endo, M., Machida, H., Matsuda, A., Tanaka, M., & Sasaki, T. (1998). Antitumor activity of a novel orally effective nucleoside, 1-(2-deoxy-2-fluoro-4-thio-beta-D-arabinofuranosyl)cytosine. Cancer Letters, 129(1), 103–110. [Link]

-

El-Naggar, M., & Abdu-Allah, H. H. (2022). Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. Pharmaceuticals, 15(10), 1205. [Link]

-

Nociari, M. M., Shalev, A., Benias, P., & Russo, C. (1998). A new fluorometric assay for cytotoxicity measurements in-vitro. Journal of Immunological Methods, 213(2), 157–167. [Link]

-

Barile, F. A., Dierickx, P. J., & Kristen, U. (1994). In vitro cytotoxicity testing for prediction of acute human toxicity. Cell Biology and Toxicology, 10(3), 155–162. [Link]

-

Un-Nisa, A., & Khan, S. (2021). Cancer models in preclinical research: A chronicle review of advancement in effective cancer research. Animal Models and Experimental Medicine, 4(2), 87–103. [Link]

-

University of Utah Health Sciences. (n.d.). Precision Cancer Models. Retrieved from [Link]

-

Largaespada, D. A., DePinho, R. A., & Kirsch, D. G. (2024). Precision preclinical modeling to advance cancer treatment. Journal of the National Cancer Institute, 116(4), 481–488. [Link]

-

Largaespada, D. A., DePinho, R. A., & Kirsch, D. G. (2024). Precision preclinical modeling to advance cancer treatment. Journal of the National Cancer Institute, 116(4), 481–488. [Link]

Sources

- 1. Evaluation of the antitumor activity of gemcitabine (2',2'-difluoro-2'-deoxycytidine) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism of action of 2',5-difluoro-1-arabinosyluracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thymidylate synthase - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. [18F]-2'-Fluoro-5-methyl-1-beta-D-arabinofuranosyluracil (18F-FMAU) in prostate cancer: initial preclinical observations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antitumor activity of a novel orally effective nucleoside, 1-(2-deoxy-2-fluoro-4-thio-beta-D-arabinofuranosyl)cytosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Inhibition of Thymidylate Synthetase by 2',5'-Difluoro-2'-deoxy-1-arabinosyluracil

Abstract

This technical guide provides a comprehensive overview of the mechanism by which 2',5'-Difluoro-2'-deoxy-1-arabinosyluracil inhibits thymidylate synthetase (TS), a critical enzyme in de novo DNA synthesis. Intended for researchers, scientists, and drug development professionals, this document delves into the molecular rationale, enzymatic kinetics, and essential experimental protocols for studying this potent antitumor agent. We will explore the intracellular activation cascade, the formation of the inhibitory ternary complex, and the downstream cellular consequences of TS inhibition. Furthermore, this guide provides detailed, field-proven methodologies for assessing enzyme activity and inhibition, alongside a discussion of resistance mechanisms and the broader therapeutic context.

Introduction: Thymidylate Synthetase as a Chemotherapeutic Target

Thymidylate synthetase (TS) is a pivotal enzyme in the DNA biosynthesis pathway. It catalyzes the reductive methylation of 2'-deoxyuridine-5'-monophosphate (dUMP) to 2'-deoxythymidine-5'-monophosphate (dTMP), utilizing N⁵,N¹⁰-methylenetetrahydrofolate (CH₂H₄folate) as a one-carbon donor.[1][2][3] This reaction is the sole de novo source of dTMP, an essential precursor for the synthesis of thymidine triphosphate (dTTP), a key building block of DNA.[2] Consequently, rapidly proliferating cells, such as cancer cells, are highly dependent on TS activity to sustain DNA replication. This dependency makes TS a prime target for anticancer drug development.[3]

The fluoropyrimidines, including the widely used drug 5-fluorouracil (5-FU) and its prodrugs, represent a cornerstone of chemotherapy for various solid tumors. Their cytotoxic effects are primarily mediated by the inhibition of TS.[2] 2',5'-Difluoro-2'-deoxy-1-arabinosyluracil (FFara-Ura) is a fluorinated pyrimidine nucleoside analogue that leverages this same mechanism of action.[4][5] This guide will elucidate the specific molecular interactions and provide the technical framework for its investigation.

Mechanism of Action: From Prodrug to Suicide Inhibition

The inhibitory action of FFara-Ura is not direct. It functions as a prodrug that requires intracellular metabolic activation to exert its effect. This multi-step process culminates in the formation of an active metabolite that irreversibly inactivates the target enzyme, TS.

Intracellular Activation Cascade

The cytotoxic journey of FFara-Ura begins with its transport into the cell, followed by a critical phosphorylation step.

-

Phosphorylation by Thymidine Kinase (TK): FFara-Ura is recognized as a substrate by thymidine kinase, which catalyzes its conversion to the corresponding 5'-monophosphate form, 2',5'-difluoro-1-arabinosyluridine monophosphate (FFara-UMP).[4][5] This phosphorylation is the rate-limiting step in its activation. The indispensable role of TK is underscored by the observation that cells deficient in this enzyme exhibit significant resistance (up to 120-fold) to FFara-Ura.[4][5]

An important characteristic of FFara-Ura is its resistance to catabolism by pyrimidine phosphorylases.[4][5] This prevents its degradation into inactive forms, thereby increasing its intracellular bioavailability for conversion to the active FFara-UMP.

The Thymidylate Synthetase Catalytic Cycle

To understand inhibition, one must first appreciate the normal catalytic function of TS. The enzyme facilitates a complex series of reactions involving a covalent intermediate.

The reaction proceeds as follows:

-

Nucleophilic Attack: A conserved cysteine residue in the active site of TS attacks the C6 position of the dUMP pyrimidine ring, forming a covalent binary complex.

-

Ternary Complex Formation: The cofactor, CH₂H₄folate, then binds, forming a ternary complex.

-

Methyl Group Transfer: The methylene group from CH₂H₄folate is transferred to the C5 position of dUMP.

-

Redox Reaction: A hydride is transferred from the tetrahydrofolate ring to the newly attached methyl group, reducing it. This oxidizes tetrahydrofolate to dihydrofolate (H₂folate).

-

Product Release: The final products, dTMP and H₂folate, are released, regenerating the free enzyme for the next catalytic cycle.

Suicide Inhibition by FFara-UMP

FFara-UMP acts as a "suicide inhibitor" by entering the catalytic cycle as a substrate analogue and forming an irreversible covalent complex with the enzyme and the cofactor.[4]

The mechanism of inactivation is analogous to that of FdUMP, the active metabolite of 5-FU:

-

Binding and Initial Reaction: FFara-UMP, mimicking dUMP, binds to the nucleotide-binding site of TS. The catalytic cysteine residue attacks the C6 position of the fluorinated pyrimidine ring.

-

Stable Ternary Complex Formation: The CH₂H₄folate cofactor binds, forming a covalent ternary complex between the enzyme, FFara-UMP, and the cofactor.[2][3]

-

Catalytic Arrest: The crucial step of proton abstraction from the C5 position of the uracil ring is blocked by the presence of the highly stable carbon-fluorine bond. This prevents the subsequent methylation and reduction steps, effectively trapping the enzyme in an inert covalent complex.[2]

This irreversible inactivation sequesters the enzyme, preventing it from processing the natural substrate dUMP. The resulting depletion of the dTMP pool leads to an imbalance in deoxynucleotide triphosphate (dNTP) levels, inhibition of DNA synthesis and repair, and ultimately, "thymineless death" in rapidly dividing cells.[2][4]

Quantitative Analysis of TS Inhibition

Table 1: Representative Kinetic Parameters for FdUMP Inhibition of Thymidylate Synthase

| Parameter | Description | Typical Value | Reference |

|---|---|---|---|

| Kᵢ | Inhibition Constant | ~1-10 nM | [6] |

| k_on | Association Rate Constant | ~1 x 10⁶ M⁻¹s⁻¹ | [6] |

| k_off | Dissociation Rate Constant | Very slow (t½ > hours) |[6] |

Note: These values can vary depending on the enzyme source and assay conditions. The extremely slow k_off rate is characteristic of the covalent, "suicide" nature of the inhibition.

Experimental Protocols for Studying TS Inhibition

The assessment of TS activity and its inhibition by compounds like FFara-Ura is fundamental to research in this area. Two primary methods are widely employed: a spectrophotometric assay and a more sensitive tritium-release radioassay.

Spectrophotometric Assay for TS Activity

This assay continuously monitors the enzymatic reaction by measuring the increase in absorbance at 340 nm, which corresponds to the formation of dihydrofolate (H₂folate) from CH₂H₄folate.

Principle: The oxidation of CH₂H₄folate to H₂folate during the methylation of dUMP to dTMP results in an increase in UV absorbance at 340 nm. The rate of this absorbance change is directly proportional to the TS enzyme activity.

Step-by-Step Protocol:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 25 mM MgCl₂, 1 mM EDTA, 10 mM 2-mercaptoethanol.

-

Substrate Stock: 10 mM dUMP in assay buffer.

-

Cofactor Stock: 10 mM (6R)-N⁵,N¹⁰-methylenetetrahydrofolate (CH₂H₄folate) in assay buffer containing 10% 2-mercaptoethanol. Prepare fresh.

-

Enzyme Preparation: Purified or partially purified thymidylate synthase (e.g., from cell lysate) diluted in assay buffer.

-

Inhibitor Stock (for inhibition studies): FFara-UMP at a desired stock concentration in assay buffer.

-

-

Assay Setup (per well of a 96-well UV-transparent plate):

-

Add 150 µL of Assay Buffer.

-

Add 10 µL of Cofactor Stock (final concentration ~0.5 mM).

-

Add 10 µL of Inhibitor Stock or assay buffer for control wells. Pre-incubate with the enzyme if desired.

-

Add 10 µL of Enzyme Preparation.

-

Initiate the reaction by adding 20 µL of Substrate Stock (final concentration ~1 mM dUMP).

-

-

Data Acquisition:

-

Immediately place the plate in a spectrophotometer capable of reading at 340 nm and maintaining a constant temperature (e.g., 37°C).

-

Measure the absorbance at 340 nm every 30 seconds for 10-20 minutes.

-

-

Data Analysis:

-

Determine the initial rate of reaction (V₀) from the linear portion of the absorbance vs. time plot (ΔAbs/min).

-

Calculate enzyme activity using the Beer-Lambert law (Activity ∝ V₀ / εl), where ε is the molar extinction coefficient for the conversion of CH₂H₄folate to H₂folate at 340 nm.

-

For inhibition studies, calculate the percent inhibition relative to the control and determine IC₅₀ values by plotting percent inhibition against a range of inhibitor concentrations.

-

Tritium-Release Radioassay for TS Activity

This highly sensitive endpoint assay measures the release of tritium (³H) from [5-³H]dUMP into water, which is a direct consequence of the TS-catalyzed methylation at the C5 position.[7][8][9]

Principle: The hydrogen atom at the C5 position of the dUMP uracil ring is displaced during the methylation reaction. By using [5-³H]dUMP as a substrate, this displaced tritium is released into the aqueous solvent as ³H₂O. The amount of radioactivity in the aqueous phase after removal of the unreacted radiolabeled substrate is directly proportional to the total enzyme activity.

Step-by-Step Protocol:

-

Reagent Preparation:

-

Assay Buffer: As described for the spectrophotometric assay.

-

Radiolabeled Substrate: [5-³H]dUMP (specific activity ~10-20 Ci/mmol). Prepare a working stock solution in assay buffer (e.g., 10 µM).

-

Cofactor Stock: 10 mM CH₂H₄folate, prepared as above.

-

Enzyme Preparation: Cell lysate or purified enzyme.

-

Stop Solution: 5% activated charcoal in 0.1 M HCl.

-

Scintillation Cocktail: A water-miscible cocktail suitable for aqueous samples.

-

-

Assay Procedure:

-

In a microcentrifuge tube, combine:

-

50 µL Assay Buffer

-

10 µL Cofactor Stock

-

10 µL Inhibitor (FFara-UMP) or buffer (for control)

-

20 µL Enzyme Preparation

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding 10 µL of [5-³H]dUMP working stock.

-

Incubate at 37°C for a defined period (e.g., 15-30 minutes). The time should be within the linear range of the reaction.

-

Terminate the reaction by adding 200 µL of ice-cold Stop Solution (charcoal suspension). This will bind the unreacted [5-³H]dUMP.

-

Vortex and incubate on ice for 10 minutes.

-

-

Separation and Counting:

-

Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the charcoal.

-

Carefully transfer a defined volume of the supernatant (e.g., 150 µL), which contains the ³H₂O, to a scintillation vial.

-

Add 4 mL of scintillation cocktail.

-

Measure the radioactivity (counts per minute, CPM) in a liquid scintillation counter.

-

-

Data Analysis:

-

Include a "no enzyme" blank to determine background CPM.

-

Subtract the blank CPM from all sample CPM values.

-

Calculate the amount of product formed based on the specific activity of the [5-³H]dUMP.

-

Determine percent inhibition and IC₅₀ values as described for the spectrophotometric assay.

-

Mechanisms of Resistance to Fluoropyrimidines

Resistance to fluoropyrimidines, including FFara-Ura, is a significant clinical challenge. It can be intrinsic or acquired and may arise through several mechanisms:

-

Increased TS Expression: Overexpression of the target enzyme, thymidylate synthase, increases the amount of inhibitor required to achieve a cytotoxic effect.[7]

-

Altered TS Affinity: Mutations in the TYMS gene can lead to an enzyme with reduced binding affinity for FFara-UMP, rendering the inhibitor less effective.

-

Decreased Drug Activation: Downregulation or mutation of thymidine kinase (TK) can impair the initial, essential phosphorylation of FFara-Ura to FFara-UMP, preventing the formation of the active inhibitor.[7]

-

Increased dUMP Pools: An increase in the intracellular concentration of the natural substrate, dUMP, can outcompete the inhibitor for binding to the active site of TS.

Conclusion and Future Directions

2',5'-Difluoro-2'-deoxy-1-arabinosyluracil represents a potent, mechanistically well-defined inhibitor of thymidylate synthase. Its efficacy hinges on its intracellular conversion to FFara-UMP, which acts as a suicide inhibitor, forming an irreversible covalent complex with TS and its folate cofactor. This guide has provided the foundational knowledge and detailed experimental protocols necessary for researchers to investigate this compound and its interactions with its target.

While the fundamental mechanism is clear, a notable gap in the literature is the lack of specific kinetic constants (Kᵢ, k_on, k_off) for FFara-UMP. Future research should aim to quantify these parameters to allow for more precise comparative studies with other TS inhibitors. Understanding the nuances of its transport, phosphorylation, and potential for overcoming known resistance mechanisms will be crucial for the continued development and application of this and similar fluoropyrimidine analogues in oncology.

References

-

Yates, S. B., & Senter, P. D. (1982). Improved measurement of thymidylate synthetase activity by a modified tritium-release assay. Journal of Biochemical and Biophysical Methods, 6(2), 141-147. [Link]

-

Yalowich, J. C., & Kalman, T. I. (1985). Rapid determination of thymidylate synthase activity and its inhibition in intact L1210 leukemia cells in vitro. Biochemical Pharmacology, 34(13), 2319-2324. [Link]

-

Blakley, R. L., & McDougall, B. M. (1962). The biosynthesis of thymidylic acid. III. Purification of thymidylate synthetase and its spectrophotometric assay. The Journal of Biological Chemistry, 237, 812-818. [Link]

-

Lomax, M. I., & Greenberg, G. R. (1967). A new assay of thymidylate synthetase activity based on the release of tritium from deoxyuridylate-5-3-H. The Journal of Biological Chemistry, 242(1), 109-113. [Link]

-

Alauddin, M. M., Shahinian, A., Conti, P. S., & Fissekis, J. D. (2004). Synthesis and evaluation of 2'-deoxy-2'-18F-fluoro-5-fluoro-1-beta-D-arabinofuranosyluracil as a potential PET imaging agent for suicide gene expression. Journal of Nuclear Medicine, 45(12), 2046-2052. [Link]

-

Coderre, J. A., Santi, D. V., Matsuda, A., Watanabe, K. A., & Fox, J. J. (1983). Mechanism of action of 2',5'-difluoro-1-arabinosyluracil. Journal of Medicinal Chemistry, 26(8), 1149-1152. [Link]

-

PubMed. (n.d.). 2',5'-Difluoro-2'-deoxy-1-arabinosyluracil. PubChem Compound Summary for CID 5271378. Retrieved from [Link]

-

Rode, W., & Jarmuła, A. (2020). Molecular Mechanism of Thymidylate Synthase Inhibition by N4-Hydroxy-dCMP in View of Spectrophotometric and Crystallographic Studies. International Journal of Molecular Sciences, 21(21), 8033. [Link]

-

Spears, C. P., Shahinian, A. H., Moran, R. G., Heidelberger, C., & Corbett, T. H. (1982). In vivo kinetics of thymidylate synthetase inhibition of 5-fluorouracil-sensitive and -resistant murine colon adenocarcinomas. Cancer Research, 42(2), 450-456. [Link]

-

Kumar, A., & Khamar, D. (2020). dUMP/F-dUMP Binding to Thymidylate Synthase: Human Versus Mycobacterium tuberculosis. ACS Omega, 5(28), 17488-17500. [Link]

-

Zatorski, A., Ciszewski, G., & Shugar, D. (2024). Novel mass spectrometry-based assay for thymidylate synthase activity. Biochemical and Biophysical Research Communications. [Link]

-

Peters, G. J., van der Wilt, C. L., van Groeningen, C. J., Smid, K., Meijer, S., & Pinedo, H. M. (1994). Thymidylate synthase inhibition after administration of fluorouracil with or without leucovorin in colon cancer patients. Journal of Clinical Oncology, 12(10), 2035-2042. [Link]

-

Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer, 3(5), 330-338. [Link]

-

Stein, R., & Englard, S. (1981). The use of a tritium release assay to measure 6-N-trimethyl-L-lysine hydroxylase activity: synthesis of 6-N-[3-3H]trimethyl-DL-lysine. Analytical Biochemistry, 116(1), 230-236. [Link]

-

Cui, L., Yoon, S., Schinazi, R. F., & Sommadossi, J. P. (1995). Cellular and molecular events leading to mitochondrial toxicity of 1-(2-deoxy-2-fluoro-1-beta-D-arabinofuranosyl)-5-iodouracil in human liver cells. The Journal of Clinical Investigation, 95(2), 555-563. [Link]

-

Su, T. L., Watanabe, K. A., Schinazi, R. F., & Fox, J. J. (1986). Synthesis and biological effects of 2'-fluoro-5-ethyl-1-beta-D-arabinofuranosyluracil. Antimicrobial Agents and Chemotherapy, 30(6), 857-861. [Link]

-

Wikipedia. (n.d.). Thymidylate synthase. Retrieved from [Link]

-

Bading, J. R. (2008). 2'-Fluoro-5-([11C]-methyl)-1-β-D-arabinofuranosyluracil. Molecular Imaging and Contrast Agent Database (MICAD). [Link]

-

Mehellou, Y., & Balzarini, J. (2010). Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. Molecules, 15(12), 9013-9056. [Link]

-

Parker, W. B., Shaddix, S. C., Rose, L. M., & Bennett, L. L., Jr. (1991). Effects of 2-chloro-9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)adenine on K562 cellular metabolism and the inhibition of human ribonucleotide reductase and DNA polymerases by its 5'-triphosphate. Cancer Research, 51(9), 2386-2394. [Link]

Sources

- 1. Human Thymidylate Synthase ELISA Kit, 90-min ELISA (ab288923) | Abcam [abcam.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Mechanism of action of 2',5-difluoro-1-arabinosyluracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The biosynthesis of thymidylic acid. III. Purification of thymidylate synthetase and its spectrophotometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dUMP/F-dUMP Binding to Thymidylate Synthase: Human Versus Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Improved measurement of thymidylate synthetase activity by a modified tritium-release assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A method for the determination of total, free, and 5-fluorodeoxyuridylate-bound thymidylate synthase in cell extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A new assay of thymidylate synthetase activity based on the release of tritium from deoxyuridylate-5-3-H - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2',5'-Difluoro-2'-deoxy-1-arabinosyluracil (FFara-Ura)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

2',5'-Difluoro-2'-deoxy-1-arabinosyluracil, commonly referred to as FFara-Ura, is a synthetic pyrimidine nucleoside analog that has garnered interest in the field of medicinal chemistry due to its cytotoxic properties. This guide provides a comprehensive overview of its chemical and physical characteristics, mechanism of action, synthesis, and analytical methodologies, serving as a critical resource for professionals engaged in drug discovery and development.

Chemical and Physical Properties

FFara-Ura is structurally distinguished by the presence of two fluorine atoms: one at the 5-position of the uracil base and another at the 2'-position of the arabinofuranosyl sugar moiety in the 'up' (arabino) configuration. These modifications significantly influence its chemical stability and biological activity.

Structure and Identification

The molecular structure and key identifiers for FFara-Ura are detailed below.

| Property | Value | Source |

| IUPAC Name | 5-fluoro-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | [PubChem][1] |

| Molecular Formula | C₉H₁₀F₂N₂O₅ | [PubChem][1] |

| Molecular Weight | 264.18 g/mol | [PubChem][1] |

| CAS Number | 69123-95-1 | [PubChem][1] |

| Canonical SMILES | C1=C(C(=O)NC(=O)N1[C@H]2CO)O">C@HF)F | [PubChem][1] |

| InChI Key | QURNODSOJKSTBM-BYPJNBLXSA-N | [PubChem][1] |

| Synonyms | FF-ara-Ura, 2',5-difluoro-1-arabinosyluracil, 1-(2'-deoxy-2'-fluoro-beta-D-arabinofuranosyl)-5-fluorouracil | [PubChem][1] |

Physicochemical Characteristics

| Property | Value/Description | Source/Rationale |

| Physical Form | Solid | General observation for similar nucleosides |

| XLogP3 (Computed) | -1.1 | [PubChem][1] |

| Topological Polar Surface Area | 99.1 Ų | [PubChem][1] |

| Hydrogen Bond Donors | 3 | [PubChem][1] |

| Hydrogen Bond Acceptors | 6 | [PubChem][1] |

| Storage Temperature | -20°C is recommended for long-term storage of the solid compound. | [Immunomart][2] |

Mechanism of Action: A Targeted Approach to Cytotoxicity

The cytotoxic effects of FFara-Ura are not direct but are the result of its intracellular conversion into a potent enzyme inhibitor. This mechanism-based action underscores the rationale for its investigation as a potential therapeutic agent.

The cytotoxic action of FFara-Ura is initiated by its phosphorylation to 2',5'-difluoro-1-arabinosyluridine monophosphate (FFara-UMP)[3]. This conversion is a critical activation step. Subsequently, FFara-UMP acts as a powerful inhibitor of thymidylate synthetase, a key enzyme in the de novo synthesis of 2'-deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis[3]. The inhibition of this enzyme leads to a depletion of the intracellular pool of dTMP, which in turn disrupts DNA replication and repair, ultimately leading to cell death[3]. Evidence for this mechanism includes the observation that cells deficient in thymidine kinase, the enzyme responsible for the initial phosphorylation, exhibit significant resistance to FFara-Ura[3].

Synthesis and Manufacturing

The synthesis of FFara-Ura, like other fluorinated nucleosides, is a multi-step process that requires careful control of stereochemistry. A common strategy involves the synthesis of a protected 2-deoxy-2-fluoro-arabinofuranosyl donor, which is then coupled with a silylated 5-fluorouracil base.

General Synthetic Workflow

A plausible synthetic route, based on established methodologies for similar compounds, is outlined below. This approach ensures the correct stereochemistry of the final product. The synthesis of related 1-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-5-alkyluracils has been achieved through the condensation of 3-O-acetyl-5-O-benzoyl-2-deoxy-2-fluoro-D-arabinosyl bromide with the corresponding 5-substituted uracils[4].

Experimental Protocol: Glycosylation (Illustrative)

This protocol is an illustrative example based on the synthesis of related nucleosides and should be optimized for the specific synthesis of FFara-Ura.

-

Silylation of 5-Fluorouracil:

-

Suspend 5-fluorouracil in an anhydrous solvent (e.g., acetonitrile).

-

Add a silylating agent, such as N,O-bis(trimethylsilyl)acetamide (BSA), and a catalytic amount of a silylation catalyst (e.g., trimethylsilyl trifluoromethanesulfonate).

-

Heat the mixture under an inert atmosphere (e.g., argon) until a clear solution is obtained, indicating the formation of the silylated base.

-

Remove the solvent under reduced pressure.

-

-

Coupling Reaction:

-

Dissolve the crude silylated 5-fluorouracil in an anhydrous solvent (e.g., 1,2-dichloroethane).

-

Add a solution of the protected 2-deoxy-2-fluoro-arabinofuranosyl donor (e.g., 1-bromo-3-O-acetyl-5-O-benzoyl-2-deoxy-2-fluoro-D-arabinofuranose) in the same solvent.

-

Add a Lewis acid catalyst (e.g., tin(IV) chloride) at a reduced temperature (e.g., 0°C).

-

Allow the reaction to warm to room temperature and stir until completion, monitored by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude protected nucleoside by column chromatography on silica gel.

-

-

Deprotection:

-

Dissolve the purified protected nucleoside in a suitable solvent (e.g., methanol).

-

Add a solution of sodium methoxide in methanol to remove the acyl protecting groups.

-

Monitor the reaction by TLC.

-

Neutralize the reaction with an acidic resin.

-

Filter and concentrate the solution.

-

Purify the final product, FFara-Ura, by crystallization or column chromatography.

-

Analytical Characterization

A suite of analytical techniques is essential for the structural confirmation and purity assessment of FFara-Ura.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a cornerstone for the structural elucidation of FFara-Ura.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the uracil and sugar protons. The coupling constants between the sugar protons, particularly J(H1'-H2'), are indicative of the arabino configuration.

-

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for confirming the presence and chemical environment of the two fluorine atoms. A five-bond coupling between the 2'-fluorine and the H6 proton of the uracil base is a characteristic feature of 2'-deoxy-2'-fluoro-β-D-arabinonucleosides.

-

¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of FFara-Ura, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can provide the exact mass, further validating the molecular formula. The fragmentation pattern is expected to show characteristic losses of the sugar moiety and fragments of the uracil base.

High-Performance Liquid Chromatography (HPLC)

HPLC is a critical technique for assessing the purity of FFara-Ura and for monitoring reaction progress. A reverse-phase HPLC method is typically employed.

| Parameter | Typical Conditions | Rationale |

| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) | Provides good separation for polar nucleoside analogs. |

| Mobile Phase | A gradient of water and acetonitrile or methanol, often with a modifier like formic acid or ammonium acetate. | Allows for the elution of the polar analyte while separating it from less polar impurities. |

| Detection | UV spectrophotometry at ~260-270 nm | The uracil ring has a strong UV absorbance in this range. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Temperature | Ambient or controlled (e.g., 25°C) | Ensures reproducible retention times. |

Crystal Structure

The three-dimensional structure of FFara-Ura has been determined by X-ray crystallography. The crystal structure provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. This information is invaluable for understanding its interactions with biological targets. The crystallographic data are available from the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 131151[1]. The corresponding publication is found in Acta Crystallographica Section C: Crystal Structure Communications (1999), C55, 251-253.

Conclusion

2',5'-Difluoro-2'-deoxy-1-arabinosyluracil is a synthetically accessible nucleoside analog with a well-defined mechanism of action targeting DNA synthesis. The analytical techniques outlined in this guide provide a robust framework for its characterization and quality control. This comprehensive overview serves as a valuable resource for researchers and professionals in the ongoing exploration of fluorinated nucleosides as potential therapeutic agents.

References

-

Coderre, J. A., Santi, D. V., Matsuda, A., Watanabe, K. A., & Fox, J. J. (1983). Mechanism of action of 2',5-difluoro-1-arabinosyluracil. Journal of Medicinal Chemistry, 26(8), 1149–1152. [Link]

-

PubChem. (n.d.). 2',5-Difluoro-2'-deoxy-1-arabinosyluracil. National Center for Biotechnology Information. Retrieved from [Link]

-

Immunomart. (n.d.). 2',5-Difluoro-2'-deoxy-1-arabinosyluracil. Retrieved from [Link]

-

Su, T. L., Watanabe, K. A., Schinazi, R. F., & Fox, J. J. (1986). Nucleosides. 136. Synthesis and antiviral effects of several 1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-alkyluracils. Some structure-activity relationships. Journal of Medicinal Chemistry, 29(1), 151–154. [Link]

-

Tann, C. H., Brodfuehrer, P. R., Brundidge, S. P., Sapino, C., & Howell, H. G. (1985). Fluorocarbohydrates in synthesis. An efficient synthesis of 1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-iodouracil (beta-FIAU) and 1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)thymine (beta-FMAU). The Journal of Organic Chemistry, 50(19), 3644–3647. [Link]

-

National Center for Biotechnology Information. (2024). 1-(2'-Deoxy-2'-[18F]-fluoro-β-D-arabinofuranosyl)thymine. In Molecular Imaging and Contrast Agent Database (MICAD). Retrieved from [Link]

-

Acta Crystallographica Section C: Structural Chemistry. (n.d.). Wiley. Retrieved from [Link]

-

Omsynth Lifesciences. (n.d.). 2',5-Difluoro-2'-deoxy-1-arabinosyluracil. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 2',5-Difluoro-2'-deoxy-1-arabinosyluracil. Retrieved from [Link]

Sources

- 1. 2',5-Difluoro-2'-deoxy-1-arabinosyluracil | C9H10F2N2O5 | CID 5271378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2',5-Difluoro-2'-deoxy-1-arabinosyluracil - Immunomart [immunomart.com]

- 3. Mechanism of action of 2',5-difluoro-1-arabinosyluracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nucleosides. 136. Synthesis and antiviral effects of several 1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-alkyluracils. Some structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 2',5-Difluoro-2'-deoxy-1-arabinosyluracil (FF-ara-Ura): Structural Analogs, Derivatives, and Therapeutic Potential

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nucleoside analogs represent a cornerstone of antiviral and anticancer chemotherapy. Within this class, fluorinated derivatives have garnered significant attention due to the unique electronic properties of fluorine, which can enhance metabolic stability, binding affinity, and biological activity. This guide provides an in-depth technical exploration of 2',5-Difluoro-2'-deoxy-1-arabinosyluracil (FF-ara-Ura), a pyrimidine nucleoside analog, and its derivatives. We will dissect its core mechanism of action, survey key synthetic strategies, analyze structure-activity relationships (SAR) through an examination of its structural analogs, and detail its therapeutic potential. This document is intended to serve as a comprehensive resource, blending foundational biochemistry with practical insights into experimental design and future drug development trajectories.

The Core Compound: 2',5-Difluoro-2'-deoxy-1-arabinosyluracil

2',5-Difluoro-2'-deoxy-1-arabinosyluracil, also known by synonyms such as FF-ara-Ura and 2'-F-ara-FU, is a synthetic pyrimidine nucleoside analog.[1] Its structure is characterized by two key modifications compared to the natural nucleoside, deoxyuridine:

-

A fluorine atom at the 2' position of the arabinofuranose sugar in the "up" or ara configuration.

-

A fluorine atom at the 5 position of the uracil base.

These substitutions profoundly influence the molecule's chemical properties and biological activity, rendering it a potent cytotoxic agent.[2]

| Property | Value | Source |

| Molecular Formula | C₉H₁₀F₂N₂O₅ | [3] |

| Molecular Weight | 264.18 g/mol | [1][3] |

| CAS Number | 69123-95-1 | [3][4] |

| Chemical Class | Pyrimidine Nucleoside | [1] |

Core Mechanism of Action: Inhibition of Thymidylate Synthase

The cytotoxic effects of FF-ara-Ura are not exerted by the compound itself but by its phosphorylated metabolite.[2] The mechanism is a classic example of lethal synthesis, where the cell's own enzymatic machinery converts the prodrug into an active inhibitor.

The key steps are as follows:

-

Anabolic Activation: FF-ara-Ura enters the cell and is phosphorylated at the 5' position by cellular thymidine kinase (TK) to form 2',5-difluoro-1-arabinosyluridine monophosphate (FFara-UMP).[2] The requirement for this initial phosphorylation step is demonstrated by the observation that cells deficient in thymidine kinase exhibit significant resistance (approximately 120-fold) to FF-ara-Ura.[2]

-

Enzyme Inhibition: FFara-UMP acts as a potent mechanism-based inhibitor of thymidylate synthase (TS).[2][5] This enzyme is critical for de novo DNA synthesis, as it catalyzes the reductive methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a necessary precursor for DNA.

-

Consequences of Inhibition: The inhibition of TS by FFara-UMP leads to a depletion of the dTMP pool. This disruption in the supply of essential DNA building blocks causes an imbalance in deoxynucleoside triphosphate pools, ultimately halting DNA replication and inducing cell death.[2]

A significant advantage of FF-ara-Ura is its resistance to catabolism by pyrimidine phosphorylases, enzymes that would otherwise cleave the glycosidic bond and inactivate the drug.[2] This metabolic stability enhances its bioavailability and therapeutic potential.

Synthetic Strategies for Fluorinated Arabinosyl Nucleosides

The synthesis of FF-ara-Ura and its analogs is a multi-step process that hinges on the stereoselective formation of the N-glycosidic bond between the fluorinated sugar and the pyrimidine base. A common and practical approach involves the condensation of a protected 2-deoxy-2-fluoro-arabinofuranosyl halide with a silylated uracil derivative.[6]

The key challenges in this synthesis are:

-

Stereocontrol: Achieving the desired β-anomeric configuration is crucial for biological activity.

-

Protecting Groups: Orthogonal protecting groups are needed for the hydroxyl functions of the sugar to direct the reaction and be removed without affecting the final structure. Common protecting groups include acetyl and benzoyl esters.[7][8]

-

Fluorination: The introduction of the fluorine atom at the 2' position of the sugar is a critical step, often achieved using reagents like potassium fluoride in acetamide.[7]

Detailed Protocol: Synthesis via Glycosylation

The following protocol is a representative methodology based on established literature procedures for the condensation of a silylated base with a fluoro-sugar bromide.[6][9]

Objective: To synthesize a 1-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)pyrimidine.

Materials:

-

Protected sugar: 3-O-acetyl-5-O-benzoyl-2-deoxy-2-fluoro-D-arabinofuranosyl bromide

-

Base: Silylated 5-substituted uracil (prepared by reacting the uracil with hexamethyldisilazane)

-

Solvent: Anhydrous 1,2-dichloroethane or acetonitrile

-

Reagents for deprotection: 1M Sodium methoxide in methanol, 2N Hydrochloric acid

-

Purification: Silica gel for chromatography, appropriate solvent systems (e.g., ethyl acetate/hexane)

Procedure:

-

Silylation of Base: In a flame-dried flask under an inert atmosphere (Argon or Nitrogen), suspend the desired 5-substituted uracil in hexamethyldisilazane. Add a catalytic amount of ammonium sulfate and reflux the mixture for 2-3 hours until the solution becomes clear. Remove the excess hexamethyldisilazane under vacuum to obtain the silylated base as an oil or solid.

-

Condensation: Dissolve the freshly prepared silylated base in anhydrous 1,2-dichloroethane. Add a solution of the protected fluoro-sugar bromide in the same solvent.

-

Reaction Monitoring: Heat the reaction mixture at 90-100°C for 4-6 hours.[9] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up: Cool the reaction mixture to room temperature. Pass it through a short column of silica gel to remove baseline impurities, eluting with a suitable solvent like 10% methanol in dichloromethane.[9] Evaporate the solvent under reduced pressure.

-

Deprotection: Dissolve the crude protected nucleoside in anhydrous methanol. Add a solution of 1M sodium methoxide in methanol. Stir the mixture at room temperature for 1-2 hours (or heat to reflux for 5-10 minutes) until deprotection is complete (monitor by TLC).[9]

-

Neutralization & Purification: Neutralize the reaction mixture with 2N HCl in methanol. Evaporate the solvent. The final crude product can be purified by silica gel column chromatography or by recrystallization from a suitable solvent system to yield the pure nucleoside analog.

Structural Analogs & Derivatives: A Landscape of Innovation

The therapeutic index of a nucleoside analog can be fine-tuned by modifying its structure. For FF-ara-Ura, most efforts have focused on substitutions at the C5 position of the uracil ring.

Modifications at the C5 Position of the Uracil Ring

The C5 position is a common site for modification as it can influence enzyme recognition, particularly by thymidine kinase and thymidylate synthase, without disrupting the Watson-Crick base pairing essential for some mechanisms of action.

-

5-Alkyl Derivatives: Analogs such as 2'-fluoro-5-ethyl-1-β-D-arabinofuranosyluracil (FEAU) and 2'-fluoro-5-methyl-1-β-D-arabinofuranosyluracil (FMAU) have been extensively studied as potent anti-herpes simplex virus (HSV) agents.[6] FMAU, in particular, was found to be a highly potent inhibitor of HSV-1 and HSV-2 replication.[6] However, this high potency was accompanied by increased host cell toxicity.[6]

| Compound | Anti-HSV-1 ED₅₀ (μM) | Anti-HSV-2 ED₅₀ (μM) | Vero Cell Growth ED₅₀ (μM) | Therapeutic Index (vs. HSV-1) |

| FMAU | 0.006 | 0.023 | 2.8 | ~467 |

| FEAU | 0.024 | 0.24 | >200 | >8333 |

| (Data sourced from Su et al., 1986)[6] |

-

5-Halogenovinyl Derivatives: 1-β-D-arabinofuranosyl-E-5-(2-bromovinyl)uracil (BV-araU) is another analog that shows highly potent anti-HSV-1 activity, though its efficacy can be highly dependent on the cell line used for testing.[10] This variability is thought to be related to the activity of thymidylate synthesis and the size of the thymidylate pool in different cell types.[10]

-

5-Aryl Derivatives: The synthesis of 1-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)uracil nucleosides with 5-phenyl and 5-benzyl groups has been reported.[11] The 5'-monophosphates of these uracil nucleosides were found to be strong inhibitors of thymidylate synthase, with the 5-phenyluracil nucleotide derivative showing a Ki value of 0.01 μM.[11]

Prodrug Approaches

For many nucleoside analogs, the initial phosphorylation step is rate-limiting.[12] To bypass this dependence on cellular kinases, prodrug strategies have been developed. Phosphoramidate prodrugs (ProTides), which are famously used in drugs like Sofosbuvir and Remdesivir, are designed to be cleaved intracellularly, delivering the monophosphate form of the nucleoside directly.[12] This approach could be highly valuable for FF-ara-Ura and its derivatives to enhance their efficacy, particularly in cells with low thymidine kinase activity.

Structure-Activity Relationships (SAR)

The study of structural analogs provides critical insights into the relationship between molecular structure and biological activity (SAR).[13][14] For the FF-ara-Ura family, several key relationships can be established:

-

2'-Fluoro-arabino Configuration: The presence of the 2'-fluoro group in the ara (up) position is fundamental. This modification mimics the 3'-hydroxyl of a natural deoxynucleoside, allowing it to be recognized by polymerases, but it also increases the stability of the glycosidic bond and can confer resistance to degradation.

-

5-Position Substitution:

-

Small alkyl groups (methyl, ethyl) at the 5-position are well-tolerated and can lead to potent antiviral activity (e.g., FMAU, FEAU).[6]

-

Increasing the size of the substituent from methyl to ethyl can dramatically decrease host cell toxicity while retaining significant antiviral potency, thereby improving the therapeutic index.[6]

-

Bulky aryl groups (phenyl) at the 5-position can produce potent inhibitors of thymidylate synthase, suggesting a strong fit within the enzyme's active site.[11]

-

-

The 5-Fluoro Group: The fluorine at the C5 position of the uracil ring is a key feature for the mechanism-based inhibition of thymidylate synthase, analogous to the well-known anticancer drug 5-Fluorouracil (5-FU).

Therapeutic Applications and Biological Evaluation

The primary therapeutic avenues for FF-ara-Ura and its derivatives are in oncology and virology.

Anticancer Activity

The direct mechanism of thymidylate synthase inhibition makes FF-ara-Ura a candidate for cancer chemotherapy.[2] By starving rapidly proliferating cancer cells of the thymidine necessary for DNA replication, these compounds can induce cell cycle arrest and apoptosis.[15] The anticancer potential has been investigated in various cell lines, including lymphoma.[2]

Antiviral Activity

Numerous derivatives have shown potent activity against DNA viruses, particularly those in the Herpesviridae family, such as Herpes Simplex Virus types 1 and 2 (HSV-1, HSV-2).[6][11] The mechanism in this context often relies on the viral-encoded thymidine kinase, which can be more efficient at phosphorylating the analog than the host cell's TK. The resulting triphosphate can then act as an inhibitor or a chain-terminating substrate for the viral DNA polymerase.

Detailed Protocol: In Vitro Thymidylate Synthase Inhibition Assay

This protocol describes a spectrophotometric method to assess the inhibitory potential of a compound like FFara-UMP against thymidylate synthase.

Principle: The activity of thymidylate synthase is monitored by measuring the increase in absorbance at 340 nm, which results from the oxidation of the cofactor N⁵,N¹⁰-methylenetetrahydrofolate (CH₂H₄folate) to dihydrofolate (H₂folate) during the conversion of dUMP to dTMP.

Materials:

-

Purified thymidylate synthase (e.g., from Lactobacillus casei or recombinant human TS).[2]

-

Substrate: deoxyuridine monophosphate (dUMP).

-

Cofactor: (6R)-N⁵,N¹⁰-methylenetetrahydrofolate (CH₂H₄folate).

-

Test Inhibitor: FFara-UMP (the monophosphate form of the analog).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 25 mM MgCl₂, 1 mM EDTA, and 50 mM 2-mercaptoethanol.

-

UV-transparent 96-well plate or cuvettes.

-

Spectrophotometer capable of reading at 340 nm.

Procedure:

-

Prepare Reagent Mix: Prepare a reaction mixture in the assay buffer containing dUMP (e.g., 100 µM final concentration) and CH₂H₄folate (e.g., 200 µM final concentration).

-

Inhibitor Preparation: Prepare serial dilutions of the test inhibitor (FFara-UMP) in the assay buffer.

-

Assay Setup: To each well of the 96-well plate, add:

-

Assay Buffer.

-

Test inhibitor at various concentrations (or buffer for the control).

-

Reagent Mix (dUMP + CH₂H₄folate).

-

-

Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Initiate the reaction by adding a pre-determined amount of thymidylate synthase to each well.

-

Kinetic Measurement: Immediately begin reading the absorbance at 340 nm every 30 seconds for 10-15 minutes using a kinetic plate reader.

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time curve.

-

Plot the percent inhibition (relative to the uninhibited control) against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

-

To determine the inhibition constant (Ki), the assay can be repeated with varying concentrations of the substrate (dUMP) to perform a Lineweaver-Burk or Michaelis-Menten analysis.[11]

-

Future Directions and Conclusion

The 2',5-Difluoro-2'-deoxy-1-arabinosyluracil scaffold remains a promising platform for the development of novel therapeutics. While the core mechanism is well-understood, future research should focus on several key areas:

-

Targeted Delivery: Development of prodrugs or nanoparticle-based delivery systems to improve tumor or virus-infected cell targeting and reduce systemic toxicity.

-